6-Imino-6H-purin-8-amine
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Overview
Description
6-Imino-6H-purin-8-amine is a compound with the molecular formula C₅H₄N₆. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. This compound is known for its unique structure, which includes an imine group and an amine group attached to the purine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-6H-purin-8-amine typically involves the reaction of 6-chloropurine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an imine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Imino-6H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted purines .
Scientific Research Applications
6-Imino-6H-purin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid structure and function.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Imino-6H-purin-8-amine involves its interaction with nucleic acids and proteins. The compound can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Aminopurine: A derivative of adenine with an amino group at the 6-position
Uniqueness
6-Imino-6H-purin-8-amine is unique due to its imine group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
6-Imino-6H-purin-8-amine, also known as purine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique structural properties that contribute to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Property | Value |
---|---|
Molecular Formula | C5H6N4 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | This compound |
CAS Number | 1001-88-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by El-Sakka (2022) demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many conventional antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Activity
In a recent investigation published in Frontiers in Chemistry (2024), researchers explored the anticancer effects of various purine derivatives, including this compound. The study reported that this compound induced apoptosis in cancer cell lines, particularly by activating caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Effects
Research highlighted in PubMed Central indicated that compounds similar to this compound could inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing this compound led to a significant reduction in infection rates compared to standard treatments.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
Properties
Molecular Formula |
C5H4N6 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
8-iminopurin-6-amine |
InChI |
InChI=1S/C5H4N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H3,6,7,8,9,11) |
InChI Key |
QVYJPFJKLNOZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)N=C2C(=N1)N |
Origin of Product |
United States |
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